Cas no 1432478-91-5 (AM2233 Azepane Isomer)

AM2233 Azepane Isomer 化学的及び物理的性質
名前と識別子
-
- (2-Iodophenyl)[1-(1-methyl-3-azepanyl)-1H-indol-3-yl]methanone
- AM2233 azepane isomer
- GSXZMBIYSUZVEW-UHFFFAOYSA-N
- 1432478-91-5
- DTXSID301017722
- (2-iodophenyl)(1-(1-methylazepan-3-yl)-1H-indol-3-yl)methanone
- (2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone
- SCHEMBL25366528
- (2-iodophenyl)[1-(1-methylazepan-3-yl)-1h-indol-3-yl]methanone
- AM2233 Azepane Isomer
-
- インチ: InChI=1S/C22H23IN2O/c1-24-13-7-6-8-16(14-24)25-15-19(17-9-3-5-12-21(17)25)22(26)18-10-2-4-11-20(18)23/h2-5,9-12,15-16H,6-8,13-14H2,1H3
- InChIKey: GSXZMBIYSUZVEW-UHFFFAOYSA-N
- ほほえんだ: CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I
計算された属性
- せいみつぶんしりょう: 458.08551g/mol
- どういたいしつりょう: 458.08551g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 499
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 25.2Ų
AM2233 Azepane Isomer 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A729333-10mg |
AM2233 Azepane Isomer |
1432478-91-5 | 10mg |
$ 1263.00 | 2023-04-19 | ||
TRC | A729333-5mg |
AM2233 Azepane Isomer |
1432478-91-5 | 5mg |
$ 655.00 | 2023-04-19 | ||
A2B Chem LLC | AE68206-1mg |
AM2233 azepane isomer |
1432478-91-5 | ≥98% | 1mg |
$73.00 | 2024-04-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A911760-1mg |
AM2233 azepane isomer |
1432478-91-5 | 98% | 1mg |
¥1,381.50 | 2022-09-29 | |
TRC | A729333-1mg |
AM2233 Azepane Isomer |
1432478-91-5 | 1mg |
$ 161.00 | 2023-04-19 | ||
1PlusChem | 1P00A1VY-1mg |
AM2233 azepane isomer |
1432478-91-5 | ≥98% | 1mg |
$126.00 | 2024-06-20 | |
1PlusChem | 1P00A1VY-10mg |
AM2233 azepane isomer |
1432478-91-5 | ≥98% | 10mg |
$761.00 | 2024-06-20 | |
1PlusChem | 1P00A1VY-5mg |
AM2233 azepane isomer |
1432478-91-5 | ≥98% | 5mg |
$445.00 | 2024-06-20 | |
A2B Chem LLC | AE68206-10mg |
AM2233 azepane isomer |
1432478-91-5 | ≥98% | 10mg |
$569.00 | 2024-04-20 | |
A2B Chem LLC | AE68206-5mg |
AM2233 azepane isomer |
1432478-91-5 | ≥98% | 5mg |
$321.00 | 2024-04-20 |
AM2233 Azepane Isomer 関連文献
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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6. Book reviews
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
S. Ahmed Chem. Commun., 2009, 6421-6423
AM2233 Azepane Isomerに関する追加情報
Introduction to AM2233 Azepane Isomer and Its Significance in Modern Chemical Research
AM2233 Azepane Isomer, a compound with the CAS number 1432478-91-5, represents a fascinating subject of study in the realm of chemical and pharmaceutical research. This isomer, belonging to the azepane class of heterocyclic compounds, has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. The azepane ring system, characterized by its seven-membered structure containing two nitrogen atoms, offers a versatile scaffold for the development of novel therapeutic agents. In this comprehensive overview, we delve into the molecular characteristics of AM2233 Azepane Isomer, its synthetic pathways, and its emerging role in cutting-edge research.
The molecular structure of AM2233 Azepane Isomer is a critical aspect that defines its chemical behavior and biological activity. The presence of nitrogen atoms in the azepane ring imparts a degree of flexibility and reactivity that makes it an attractive candidate for drug design. Specifically, the nitrogen atoms can participate in hydrogen bonding interactions, which are pivotal for the binding affinity of small molecule drugs to their biological targets. Recent studies have highlighted the importance of optimizing the electronic and steric properties of azepane derivatives to enhance their pharmacological efficacy. The isomeric form of AM2233 Azepane Isomer underscores the significance of stereochemistry in determining the biological outcomes of such compounds.
Synthetic methodologies play a crucial role in the production of AM2233 Azepane Isomer. The synthesis typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Advances in catalytic processes have enabled more efficient and environmentally friendly routes to azepane derivatives. For instance, transition metal-catalyzed cyclization reactions have been employed to construct the azepane core with remarkable precision. These synthetic strategies not only facilitate the production of AM2233 Azepane Isomer but also provide insights into the development of other related compounds with potential therapeutic benefits.
The pharmacological potential of AM2233 Azepane Isomer has been explored in several preclinical studies. Its unique structural features make it a promising candidate for various therapeutic applications, including central nervous system (CNS) disorders and inflammation-related diseases. Research indicates that azepane derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties. For example, studies on related compounds have shown that they can interact with specific receptors in the brain, potentially leading to novel treatments for conditions such as anxiety and depression. The isomeric form of AM2233 Azepane Isomer adds another layer of complexity to its pharmacological profile, suggesting that different isomers may have distinct biological activities.
In recent years, computational chemistry has played an increasingly important role in understanding the behavior of AM2233 Azepane Isomer at a molecular level. Computational methods such as molecular dynamics simulations and quantum mechanical calculations allow researchers to predict how this compound interacts with biological targets. These simulations can provide valuable insights into the binding mechanisms and optimize drug design strategies. By leveraging computational tools, scientists can accelerate the discovery process and identify lead compounds more efficiently. This interdisciplinary approach combines experimental data with theoretical models to enhance our understanding of AM2233 Azepane Isomer's pharmacological properties.
The role of AM2233 Azepane Isomer in drug development extends beyond its immediate applications. It serves as a valuable scaffold for generating libraries of derivatives with tailored properties. Medicinal chemists often use such scaffolds to explore new chemical space, leading to the identification of novel therapeutic agents. The versatility of azepane derivatives allows for modifications at various positions on the ring, enabling fine-tuning of their biological activity. This flexibility makes AM2233 Azepane Isomer an indispensable tool in modern drug discovery efforts.
Future directions in research on AM2233 Azepane Isomer include exploring its potential in clinical trials and expanding its applications into new therapeutic areas. As our understanding of disease mechanisms evolves, so does the demand for innovative therapeutic solutions. The unique properties of azepane derivatives position them as candidates for addressing unmet medical needs. Additionally, advancements in synthetic chemistry may lead to more efficient production methods, making these compounds more accessible for research and commercial use.
In conclusion, AM2233 Azepane Isomer (CAS number 1432478-91-5) represents a significant advancement in chemical research with potential implications for pharmaceutical development. Its distinctive structural features, synthetic accessibility, and pharmacological promise make it a compelling subject for further investigation. As research continues to uncover new applications and optimize synthetic routes, AM2233 Azepane Isomer is poised to play a vital role in shaping the future of medicinal chemistry.
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